molecular formula C22H18N4O3 B2390769 7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol CAS No. 308298-22-8

7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol

Cat. No.: B2390769
CAS No.: 308298-22-8
M. Wt: 386.411
InChI Key: WELXVIRRZWBNAN-UHFFFAOYSA-N
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Description

7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

7-{[(3-methylpyridin-2-yl)amino](4-nitrophenyl)methyl}quinolin-8-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-[[(3-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-4-2-13-24-22(14)25-19(16-6-9-17(10-7-16)26(28)29)18-11-8-15-5-3-12-23-20(15)21(18)27/h2-13,19,27H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELXVIRRZWBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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